molecular formula C15H28OSi B2460327 1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol CAS No. 887586-33-6

1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol

Cat. No.: B2460327
CAS No.: 887586-33-6
M. Wt: 252.473
InChI Key: FQOJQYFOLYYDTP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is a compound that features a tert-butyl(dimethyl)silyl group attached to a cyclohexylprop-2-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in large-scale reactors would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3 in pyridine.

    Reduction: LiAlH4, NaBH4 in solvents like THF or ether.

    Substitution: TBAF in THF at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions using fluoride ions, which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is unique due to its combination of a silyl protecting group with a cyclohexylprop-2-yn-1-ol backbone, providing both steric protection and potential for further functionalization.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]-1-cyclohexylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28OSi/c1-15(2,3)17(4,5)12-11-14(16)13-9-7-6-8-10-13/h13-14,16H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOJQYFOLYYDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CC(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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